3,3,4,4,4-Pentafluoro-1-butyne
Overview
Description
3,3,4,4,4-Pentafluoro-1-butyne is a chemical compound with the molecular formula C4HF5 . It has an average mass of 144.043 Da and a monoisotopic mass of 143.999847 Da .
Molecular Structure Analysis
The molecular structure of 3,3,4,4,4-Pentafluoro-1-butyne is represented by the formula C4HF5 . It has an average mass of 144.043 Da and a monoisotopic mass of 143.999847 Da .Physical And Chemical Properties Analysis
3,3,4,4,4-Pentafluoro-1-butyne has a boiling point of 3-6°C and a predicted density of 1.248±0.06 g/cm3 .Scientific Research Applications
Synthesis and Properties
3,3,4,4,4-Pentafluoro-1-butyne has been explored in the synthesis of various chemical compounds. For instance, a method for synthesizing 1-hydroxyheptafluoro-1-cyclopentene involved using 1-Hydro-1,1,4,4,4-pentafluoro-2-butyne, which was obtained through the decarboxylation of the potassium salt of 2,2,3,3,4,5-hexafluoro-4-penten-1-oic acid (Bekker, Popkova, & Knunyants, 1978).
Fluorous Chemistry
In the field of fluorous chemistry, research has shown the use of polyfluorinated alkynes as novel building blocks. For example, silylated 4-(perfluorohexyl)butyne was synthesized using ethynyldimethylphenylsilane, which was then deprotected to give 4-(perfluorohexyl)butyne (Bříza, Kvíčala, & Paleta, 2003). This highlights the potential of such compounds in developing new materials with unique properties.
Microwave Spectroscopy
Studies involving microwave spectra of fluoromethyl polyyne chains have been conducted to understand their molecular structures. Research on molecules like 1,5,5,5-tetrafluoro-1,3-pentadiyne, which is structurally similar to 3,3,4,4,4-Pentafluoro-1-butyne, provides insights into the physical and chemical properties of these compounds (Kang & Novick, 2002).
Plasma Etching in Semiconductor Manufacturing
Research in semiconductor manufacturing has investigated the impact of molecular structure parameters of hydrofluorocarbon precursors on plasma etching. These studies are crucial for optimizing manufacturing processes in the electronics industry, particularly for materials like ultra-low-K dielectrics (Li, Gupta, Pallem, & Oehrlein, 2016).
Kinetic Studies in Catalysis
Kinetic studies in catalysis have included 1-butyne, a molecule similar to 3,3,4,4,4-Pentafluoro-1-butyne. Understanding the hydrogenation processes on different metal catalysts provides insights into reaction mechanisms and helps in developing more efficient catalytic processes (Boitiaux, Cosyns, & Robert, 1987).
Safety and Hazards
According to the Safety Data Sheet, 3,3,4,4,4-Pentafluoro-1-butyne is a flammable gas and contains gas under pressure; it may explode if heated . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of a fire, it is recommended to fight the fire remotely due to the risk of explosion .
properties
IUPAC Name |
3,3,4,4,4-pentafluorobut-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF5/c1-2-3(5,6)4(7,8)9/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZMZXICVVVZFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,4-Pentafluoro-1-butyne |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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